methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate is a multifunctional organic molecule featuring:
- A furan-2-carboxylate ester core.
- A piperidine ring substituted at the 4-position with a 2,4-dioxoimidazolidine moiety.
- A 2,2,2-trifluoroethyl group on the imidazolidinone ring.
Properties
IUPAC Name |
methyl 5-[[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O5/c1-27-15(25)13-3-2-12(28-13)8-21-6-4-11(5-7-21)22-9-14(24)23(16(22)26)10-17(18,19)20/h2-3,11H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMVZUVPWHXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Homologs with Imidazolidinone/Piperidine Motifs
Furan-Containing Analogs
| Compound Name | Key Structural Features | Biological Activity | Distinctive Differences |
|---|---|---|---|
| Methyl 5-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]methyl]furan-2-carboxylate | Furan linked to benzimidazole-indole hybrid | Versatile in medicinal chemistry (e.g., kinase inhibition) | Replaces piperidine/imidazolidinone with benzimidazole-indole, altering electronic properties . |
| Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | Furan-piperazine-imidazole hybrid | Antimicrobial and anxiolytic potential | Piperazine instead of piperidine; lacks imidazolidinone . |
Trifluoroethyl/Trifluoromethyl Derivatives
| Compound Name | Key Structural Features | Biological Activity | Distinctive Differences |
|---|---|---|---|
| Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | Imidazole with trifluoromethylphenyl group | Antiviral activity | No piperidine or imidazolidinone; simpler substitution pattern . |
| Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate | Fluorophenyl-substituted imidazole | Antifungal activity | Fluorine instead of trifluoromethyl; reduced lipophilicity . |
Key Research Findings
- Role of Trifluoroethyl Group: The 2,2,2-trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl 5-methyl-1H-imidazole-4-carboxylate) .
- Piperidine-Imidazolidinone Synergy: Piperidine-linked imidazolidinones (as in the target compound) exhibit stronger binding to enzymes like kinases or proteases compared to simpler imidazole derivatives (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate) .
- Furan Ester vs. Carboxamide : The furan-2-carboxylate ester in the target compound improves solubility in polar solvents relative to carboxamide analogs (e.g., 4-[2,4-dioxo-3-(trifluoroethyl)imidazolidin-1-yl]-N-oxan-4-ylpiperidine-1-carboxamide) .
Unique Advantages of the Target Compound
The integration of furan-2-carboxylate, piperidine, and trifluoroethyl-imidazolidinone creates a synergistic profile:
Enhanced Bioavailability : The trifluoroethyl group increases membrane permeability, while the furan ester balances hydrophilicity .
Diverse Target Engagement: The imidazolidinone and piperidine moieties enable interactions with enzymes and receptors (e.g., kinases, GPCRs) .
Structural Uniqueness: No directly analogous compounds in existing literature combine these three motifs, positioning it as a novel candidate for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
